molecular formula C24H27ClN4O2 B2763281 3-(2-chlorophenyl)-N-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-5-methylisoxazole-4-carboxamide CAS No. 922059-72-1

3-(2-chlorophenyl)-N-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-5-methylisoxazole-4-carboxamide

Cat. No.: B2763281
CAS No.: 922059-72-1
M. Wt: 438.96
InChI Key: SNAJZQQOHZXOIA-UHFFFAOYSA-N
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Description

3-(2-chlorophenyl)-N-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-5-methylisoxazole-4-carboxamide is a useful research compound. Its molecular formula is C24H27ClN4O2 and its molecular weight is 438.96. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Cytotoxic Activity

Carboxamide derivatives, including those with similar structural features, have been synthesized and tested for their cytotoxic activity against various cancer cell lines. For example, a study synthesized carboxamide derivatives of benzo[b][1,6]naphthyridines and tested them for growth inhibitory properties against murine leukemia, lung carcinoma, and human leukemia cell lines, with some compounds demonstrating potent cytotoxicity (Deady et al., 2003).

Antimicrobial Activity

Compounds structurally related to the query have been evaluated for their antimicrobial potential. For instance, a series of compounds featuring a carboxamide group linked to different phenyl and thiazolidinone moieties were synthesized and screened for antibacterial and antifungal activities, demonstrating efficacy against a range of pathogens (Desai et al., 2011).

Antitumor and Anticancer Agents

Research into similar carboxamide compounds has also explored their potential as antitumor and anticancer agents. For example, imidazotetrazines with carboxamide functionalities have shown broad-spectrum antitumor activity, with some acting as prodrugs for more active compounds (Stevens et al., 1984).

Antiobesity Activity

Diaryl dihydropyrazole-3-carboxamides, similar in functional group arrangement to the query compound, have been synthesized and evaluated for their antiobesity activity related to CB1 receptor antagonism. These studies included in vivo animal models to assess appetite suppression and body weight reduction (Srivastava et al., 2007).

Properties

IUPAC Name

3-(2-chlorophenyl)-N-[2-(dimethylamino)-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27ClN4O2/c1-15-22(23(27-31-15)18-7-5-6-8-19(18)25)24(30)26-14-21(28(2)3)16-9-10-20-17(13-16)11-12-29(20)4/h5-10,13,21H,11-12,14H2,1-4H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNAJZQQOHZXOIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCC(C3=CC4=C(C=C3)N(CC4)C)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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